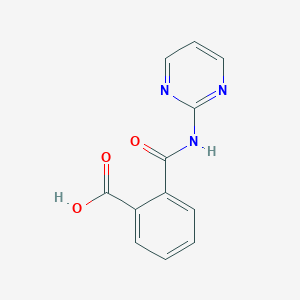
2-(Pyrimidin-2-ylcarbamoyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyrimidin-2-ylcarbamoyl)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H9N3O3 and its molecular weight is 243.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
2-(Pyrimidin-2-ylcarbamoyl)benzoic acid is characterized by a pyrimidine ring attached to a benzoic acid moiety through a carbamoyl group. Its chemical formula is C_{12}H_{10}N_{4}O_{2}, and it possesses unique properties that make it suitable for various applications.
Medicinal Chemistry
Anticancer Activity:
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, derivatives have been synthesized and tested against various cancer cell lines, showing promising cytotoxic effects. A notable study demonstrated the synthesis of pyrimidine-based compounds that displayed selective cytotoxicity towards prostate cancer cells, suggesting a potential therapeutic application for this compound in oncology .
Antioxidant Properties:
Studies have also highlighted the antioxidant capabilities of pyrimidine derivatives. These compounds can scavenge free radicals, thus potentially protecting cells from oxidative stress, which is linked to cancer progression and other diseases .
Biochemical Applications
Enzyme Inhibition:
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it may interact with enzymes linked to cancer metabolism, thereby hindering tumor growth .
Molecular Docking Studies:
Computational studies involving molecular docking have shown that this compound can effectively bind to target proteins associated with various diseases. This suggests its utility in drug design as a lead compound for developing new therapeutics .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Evaluation | Identified derivatives with selective toxicity towards prostate cancer cells (EC50 values reported) |
| Study B | Antioxidant Activity | Demonstrated significant free radical scavenging activity compared to standard antioxidants |
| Study C | Enzyme Inhibition | Showed inhibition of specific metabolic enzymes linked to cancer progression |
Eigenschaften
CAS-Nummer |
17332-60-4 |
|---|---|
Molekularformel |
C12H9N3O3 |
Molekulargewicht |
243.22 g/mol |
IUPAC-Name |
2-(pyrimidin-2-ylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C12H9N3O3/c16-10(15-12-13-6-3-7-14-12)8-4-1-2-5-9(8)11(17)18/h1-7H,(H,17,18)(H,13,14,15,16) |
InChI-Schlüssel |
WZPJLRNYHFVOJY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CC=N2)C(=O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CC=N2)C(=O)O |
Key on ui other cas no. |
17332-60-4 |
Synonyme |
N-pyrimidinobenzamide-2-carboxylic acid NPBCA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















